Product packaging for 4-(Naphthalen-1-yloxy)benzonitrile(Cat. No.:CAS No. 1041608-24-5)

4-(Naphthalen-1-yloxy)benzonitrile

Cat. No.: B1415073
CAS No.: 1041608-24-5
M. Wt: 245.27 g/mol
InChI Key: VNBNEQQFOAFZLG-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-yloxy)benzonitrile is an organic compound with the molecular formula C17H11NO and a molecular weight of 245.28 g/mol . It features a benzonitrile group linked via an ether bond to a naphthalene ring system, a structural motif of significant interest in medicinal chemistry. Recent pharmacological research has identified this naphthalene-oxy-containing structure as a key synthon for developing new bioactive molecules . Specifically, derivatives built around this core have been synthesized and investigated for their local anesthetic properties . Studies on animal models demonstrate that piperidine derivatives containing the 4-(Naphthalen-1-yloxy)but-2-yn-1-yl) group exhibit notable local anesthetic activity, with one compound (LAS-251) showing a duration of action surpassing procaine and being comparable to lidocaine in infiltration anesthesia models . This makes this compound a highly promising building block for researchers developing and studying novel anesthetic agents. Furthermore, the naphthalene scaffold is known for its role in various pharmaceutical compounds, suggesting potential utility in other areas of drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11NO B1415073 4-(Naphthalen-1-yloxy)benzonitrile CAS No. 1041608-24-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-naphthalen-1-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO/c18-12-13-8-10-15(11-9-13)19-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBNEQQFOAFZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 4-(Naphthalen-1-yloxy)benzonitrile

The core structure of this compound is characterized by a diaryl ether linkage. The formation of this aryl-oxygen-aryl (C-O) bond is the key challenge in its synthesis. The two principal retrosynthetic disconnections involve breaking the ether bond, leading to either 1-naphthol (B170400) and a 4-halobenzonitrile derivative or a 1-halonaphthalene and 4-cyanophenol as starting materials.

Modern organic synthesis offers several powerful methods for the formation of diaryl ether bonds, with transition-metal-catalyzed cross-coupling reactions being the most prominent.

Ullmann Condensation: The Ullmann condensation is a classic method for forming diaryl ethers, typically involving the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst at elevated temperatures. wikipedia.org For the synthesis of this compound, this would involve the coupling of 1-naphthol with 4-halobenzonitrile (e.g., 4-chlorobenzonitrile (B146240) or 4-bromobenzonitrile).

Reaction: 1-Naphthol + 4-Halobenzonitrile --(Cu catalyst, Base)--> this compound

Traditional Ullmann reactions required harsh conditions, such as high-boiling polar solvents (e.g., DMF, nitrobenzene) and temperatures often exceeding 200°C, with stoichiometric amounts of copper powder. wikipedia.org However, modern variations utilize soluble copper(I) salts (e.g., CuI, CuBr) and ligands like 1,10-phenanthroline (B135089) or N,N-dimethylglycine, which allow for milder reaction conditions and lower catalyst loadings. unito.it The presence of an electron-withdrawing group, such as the nitrile group on the benzonitrile (B105546) ring, activates the aryl halide, making it more susceptible to nucleophilic attack and facilitating the reaction. wikipedia.org

Buchwald-Hartwig Cross-Coupling: The palladium-catalyzed Buchwald-Hartwig amination has been extended to C-O bond formation, providing a versatile and often higher-yielding alternative to the Ullmann synthesis. organic-chemistry.org This reaction couples an alcohol or phenol with an aryl halide or triflate. The synthesis of this compound can be achieved by coupling 1-naphthol with 4-bromobenzonitrile (B114466) or 4-cyanophenol with 1-bromonaphthalene.

Reaction: 1-Naphthol + 4-Aryl Halide/Triflate --(Pd catalyst, Ligand, Base)--> this compound

This methodology is known for its broad substrate scope and tolerance of various functional groups. The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's success. organic-chemistry.orgprinceton.edu

Table 1: Comparison of Major Aryl Ether Bond Formation Strategies
FeatureUllmann CondensationBuchwald-Hartwig Coupling
Metal Catalyst Copper (Cu)Palladium (Pd)
Typical Reactants Phenol + Aryl HalidePhenol/Alcohol + Aryl Halide/Triflate
Reaction Conditions Often harsh (high temp.)Generally milder
Catalyst System Cu salt, often with a ligandPd precursor + specialized ligand
Advantages Lower cost of catalystHigher yields, broader scope, milder conditions
Disadvantages High temperatures, stoichiometric Cu (classic), substrate limitationsHigher cost of catalyst/ligands, sensitivity to air/moisture

Optimizing the synthesis of this compound is critical for achieving high yields and purity. Key parameters for optimization include the choice of catalyst, ligand, base, and solvent.

For Ullmann-type Reactions:

Catalyst and Ligand: While traditional copper powder can be used, soluble Cu(I) salts like CuI are generally more effective. The addition of ligands such as N-(naphthalen-1-yl)-N'-alkyl oxalamides or 1,10-phenanthroline can significantly improve reaction rates and yields, allowing for lower temperatures. unito.itorganic-chemistry.org

Base: A suitable base is required to deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The strength and solubility of the base can impact the reaction efficiency.

Solvent: While traditional solvents like DMF and NMP are effective, studies have shown that non-polar solvents like toluene (B28343) or o-xylene (B151617) can sometimes provide higher yields. umich.edu

For Buchwald-Hartwig Reactions:

Catalyst and Ligand: The performance of the Buchwald-Hartwig reaction is highly dependent on the ligand. A wide array of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) have been developed to facilitate the crucial reductive elimination step and stabilize the palladium catalyst. organic-chemistry.org The selection of a one-component, air-stable pre-catalyst can also simplify the procedure. organic-chemistry.org

Base: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are common choices. orgsyn.org

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tert-butanol (B103910) are standard. orgsyn.org Reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) as the catalytic species are often oxygen-sensitive. nih.gov

Derivatization and Further Chemical Modifications of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The nitrile group, the naphthalene (B1677914) rings, and the phenoxy ring can all be targeted for further reactions.

The nitrile group (-C≡N) is a versatile functional group that can be converted into various other functionalities.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This two-step process first generates a carboxamide intermediate, which is then further hydrolyzed to 4-(naphthalen-1-yloxy)benzoic acid. wordpress.com This transformation is valuable for creating derivatives with different electronic and solubility properties.

Reduction: The nitrile group can be reduced to a primary amine, (4-(naphthalen-1-yloxy)phenyl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts like Raney Nickel. wordpress.com This introduces a basic amino group, opening pathways to amide formation and other reactions.

[3+2] Cycloaddition to form Tetrazoles: A particularly important reaction of aryl nitriles is their [3+2] cycloaddition with azides (e.g., sodium azide) to form tetrazole rings. youtube.com This reaction, often catalyzed by zinc or other Lewis acids, converts the nitrile group into a 5-(4-(naphthalen-1-yloxy)phenyl)-1H-tetrazole ring. organic-chemistry.orgorganic-chemistry.org Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. youtube.com

Table 2: Key Transformations of the Nitrile Group
ReactionReagentsProduct Functional Group
Hydrolysis H₃O⁺ or OH⁻, heatCarboxylic Acid (-COOH)
Reduction 1. LiAlH₄, 2. H₂OPrimary Amine (-CH₂NH₂)
Cycloaddition NaN₃, Lewis Acid (e.g., ZnBr₂)Tetrazole Ring

Both aromatic systems in the molecule can undergo electrophilic aromatic substitution, although their reactivity differs.

Naphthalene Moiety: Naphthalene is significantly more reactive towards electrophiles than benzene (B151609). libretexts.org Electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) on the naphthalene ring of this compound is expected to occur preferentially on this more activated ring system. Substitution on an unsubstituted naphthalene ring typically favors the alpha (1 or 4) position due to the formation of a more stable carbocation intermediate (naphthalenonium ion) that preserves one intact benzene ring. wordpress.comyoutube.com The existing ether linkage at the 1-position will direct incoming electrophiles primarily to the 4-position (para) and to a lesser extent the 2-position (ortho).

Phenoxy Moiety: The benzonitrile ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrile group. The ether oxygen is an activating, ortho-para directing group, while the nitrile is a deactivating, meta-directing group. The combined effect makes substitution on this ring less favorable than on the naphthalene ring. If substitution were to occur, it would likely be directed to the positions ortho to the ether linkage (and meta to the nitrile).

Methodologies for Synthesis of Related Aryloxynitrile Compounds

The synthetic strategies used for this compound are broadly applicable to a wide range of related aryloxynitrile compounds. By varying the phenol and aryl halide starting materials, a library of derivatives can be created. The Ullmann and Buchwald-Hartwig coupling reactions are robust methods for this purpose. For instance, the synthesis of 4-(p-tolyloxy)benzonitrile (B1350955) has been successfully achieved via Ullmann coupling. umich.edu

Table 3: Synthesis of Related Aryloxynitriles via Cross-Coupling
Phenol ComponentAryl Halide ComponentResulting Aryloxynitrile ProductSynthetic Method
Phenol4-Bromobenzonitrile4-PhenoxybenzonitrileUllmann / Buchwald-Hartwig
p-Cresol4-Bromobenzonitrile4-(p-Tolyloxy)benzonitrileUllmann / Buchwald-Hartwig
2-Naphthol4-Bromobenzonitrile4-(Naphthalen-2-yloxy)benzonitrileUllmann / Buchwald-Hartwig
4-CyanophenolBromobenzene4-PhenoxybenzonitrileUllmann / Buchwald-Hartwig
4-Cyanophenol2-Bromonaphthalene4-(Naphthalen-2-yloxy)benzonitrileUllmann / Buchwald-Hartwig

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The effective purification and isolation of this compound and its synthetic intermediates are critical for obtaining a final product of high purity, which is essential for its subsequent applications. The methodologies employed are largely standard laboratory techniques, adapted to the specific properties of the compounds . These techniques primarily include extraction, washing, drying, recrystallization, and chromatography.

Following the synthesis of this compound, which often involves the reaction of a naphthol derivative with a fluorobenzonitrile in the presence of a base, the initial workup typically begins with quenching the reaction mixture, often with water. This is followed by extraction of the crude product into an organic solvent immiscible with water, such as ethyl acetate (B1210297). The organic layer is then subjected to a series of washes to remove inorganic salts, residual base, and other water-soluble impurities. A dilute acid wash, for instance with 0.1 M HCl, can be employed to neutralize any remaining base, followed by a wash with a basic solution like 0.1 M NaOH to remove any unreacted naphthol. Finally, washing with brine helps to remove the bulk of the dissolved water in the organic phase before drying.

Drying of the organic extract is a crucial step to remove residual water before solvent evaporation. Common drying agents for this purpose include anhydrous sodium sulfate (B86663) or magnesium sulfate. Once the organic solution is dried, it is filtered to remove the drying agent, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

For the purification of the final compound, as well as its precursors, recrystallization and column chromatography are the most powerful and commonly utilized techniques.

Recrystallization is a widely used method for purifying solid compounds based on their differential solubility in a given solvent at different temperatures. The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. For compounds structurally similar to this compound, such as its isomer 4-(1-naphthyl)benzonitrile, methanol (B129727) has been successfully used for recrystallization. nih.gov The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration. In some cases, for highly pure, thermally stable compounds, sublimation under reduced pressure can be employed as an additional purification step to yield highly crystalline material. nih.gov

The following table outlines typical solvents used for the recrystallization of related aromatic nitriles, which can serve as a starting point for optimizing the purification of this compound.

Compound ClassRecrystallization Solvent(s)Reference
Aromatic Nitriles50% Acetic Acid orgsyn.org
Substituted BenzonitrilesEthyl acetate/Pentane orgsyn.org
4-(1-Naphthyl)benzonitrileMethanol (MeOH) nih.gov

Column chromatography is another indispensable technique for the purification of organic compounds. uvic.ca It separates components of a mixture based on their differential adsorption onto a stationary phase while being carried through by a mobile phase. For this compound and its intermediates, silica (B1680970) gel is a commonly used stationary phase due to its polarity and effectiveness in separating a wide range of organic compounds. uvic.ca The choice of the mobile phase, or eluent, is critical and is typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve good separation of the desired compound from its impurities.

The progress of the separation is often monitored by thin-layer chromatography (TLC). By systematically varying the solvent composition, an optimal eluent system can be identified that provides a good retention factor (Rf) for the target compound and significant separation from impurities. For compounds of moderate polarity, a common starting point for the eluent system is a mixture of ethyl acetate and hexanes.

The table below provides examples of eluent systems used for the column chromatographic purification of related compounds, which can be adapted for this compound.

Compound TypeStationary PhaseEluent System (v/v)Reference
General Aromatic CompoundsSilica Gel10-50% Ethyl Acetate/Hexane rochester.edu
Polar Aromatic CompoundsSilica Gel5% Methanol/Dichloromethane rochester.edu
Nonpolar Aromatic CompoundsSilica Gel5% Ether/Hexane rochester.edu

The crude product is typically dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected sequentially. The composition of each fraction is analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed to yield the purified this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and vibrational modes within the molecular structure of 4-(naphthalen-1-yloxy)benzonitrile.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural components.

The most prominent feature in the IR spectrum is the sharp and intense band corresponding to the C≡N stretching vibration of the nitrile group, typically observed in the 2240–2220 cm⁻¹ region for aromatic nitriles spectroscopyonline.com. The conjugation of the nitrile group with the benzene (B151609) ring slightly lowers its stretching frequency compared to aliphatic nitriles spectroscopyonline.com.

The presence of the diaryl ether linkage (Ar-O-Ar) is indicated by two characteristic stretching vibrations: an asymmetric C-O-C stretch, which is typically strong and appears in the 1270–1230 cm⁻¹ range, and a symmetric stretch, which is weaker and found around 1075–1020 cm⁻¹. For aryl alkyl ethers, the Ar-O stretching mode is expected between 1310–1210 cm⁻¹ mdpi.com.

The aromatic C-H stretching vibrations of both the naphthalene (B1677914) and benzene rings are anticipated to appear as a group of bands in the 3100–3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings will give rise to a series of medium to strong bands in the 1600–1450 cm⁻¹ range. Furthermore, the out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern of the aromatic rings and are expected in the 900–675 cm⁻¹ region.

Expected Infrared Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100–3000Medium
C≡N Stretch (Nitrile)2240–2220Strong, Sharp
Aromatic C=C Stretch1600–1450Medium-Strong
Asymmetric C-O-C Stretch (Ether)1270–1230Strong
Symmetric C-O-C Stretch (Ether)1075–1020Medium
Aromatic C-H Out-of-Plane Bending900–675Strong

Raman spectroscopy, a light scattering technique, provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be particularly useful for identifying vibrations of non-polar bonds. The C≡N stretch, while strong in the IR, also typically gives a strong and sharp band in the Raman spectrum around 2240–2220 cm⁻¹. The symmetric vibrations of the aromatic rings, particularly the "ring breathing" modes, are expected to be prominent in the Raman spectrum. For instance, the ring quadrant stretching modes for aromatic compounds often appear as strong bands in the 1600 cm⁻¹ region mdpi.com. The C-O-C symmetric stretch of the ether linkage may also be more readily observed in the Raman spectrum compared to the IR.

Tip-Enhanced Raman Spectroscopy (TERS)

For a more detailed structural elucidation at the nanoscale, Tip-Enhanced Raman Spectroscopy (TERS) can be employed. TERS combines the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy. This technique utilizes a sharp metallic tip to create a localized surface plasmon resonance, which dramatically enhances the Raman signal from molecules in the immediate vicinity of the tip apex.

In the context of this compound, TERS could be used to:

Obtain high-resolution chemical maps of the molecule, potentially distinguishing between the naphthalene and benzonitrile (B105546) moieties.

Probe the orientation of the molecule on a substrate.

Investigate intermolecular interactions in molecular assemblies.

The application of TERS to polycyclic aromatic hydrocarbons (PAHs) has demonstrated its capability to provide detailed vibrational information with high sensitivity nih.govacs.orgresearchgate.netnih.govacs.org. Similarly, the nitrile group is a good Raman scatterer, making it a suitable target for TERS analysis nih.govfiveable.medtic.millibretexts.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound will provide detailed information about the number, environment, and connectivity of the hydrogen atoms. The aromatic region of the spectrum (typically δ 7.0–8.5 ppm) will be complex due to the presence of protons on both the naphthalene and benzonitrile rings.

The protons on the benzonitrile ring are expected to show a characteristic AA'BB' splitting pattern, typical of a 1,4-disubstituted benzene ring. The protons ortho to the nitrile group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the ether linkage.

The seven protons on the naphthalene ring will exhibit a complex pattern of doublets, triplets, and multiplets due to spin-spin coupling with their neighbors. The proton at the C8 position is expected to be significantly deshielded due to its peri-interaction with the substituent at C1.

Expected ¹H NMR Chemical Shifts for this compound

Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
Naphthalene Ring Protons7.2–8.2m
Benzonitrile Ring Protons (ortho to -O-)7.0–7.2d
Benzonitrile Ring Protons (ortho to -CN)7.6–7.8d

Note: 'd' denotes a doublet, and 'm' denotes a multiplet.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each of the 17 carbon atoms, though some may overlap.

The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 117–120 ppm. The quaternary carbon of the benzonitrile ring attached to the nitrile group will be found around δ 110–115 ppm. The quaternary carbon of the benzonitrile ring attached to the ether oxygen will be significantly deshielded, appearing in the region of δ 160–165 ppm. The quaternary carbon of the naphthalene ring attached to the ether oxygen will also be deshielded. The remaining aromatic carbons will resonate in the typical range of δ 110–145 ppm.

Expected ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
C≡N (Nitrile)117–120
C-CN (Benzonitrile)110–115
C-O (Benzonitrile)160–165
C-O (Naphthalene)150–155
Aromatic CH (Naphthalene & Benzonitrile)110–135
Quaternary Aromatic C (Naphthalene)130–145

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through analysis of fragmentation patterns. The nominal molecular weight of this compound (C₁₇H₁₁NO) is approximately 245.28 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 245. The fragmentation of diaryl ethers is well-documented and often involves cleavage of the C-O bonds nih.govmiamioh.eduscribd.comyoutube.comwikipedia.org. Key fragmentation pathways for this compound could include:

Cleavage of the ether bond to form a naphthyloxy radical and a benzonitrile cation (or vice versa).

Loss of CO, which is a common fragmentation pathway for aryl ethers nih.gov.

Fragmentation of the naphthalene or benzonitrile rings.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion.

Expected Key Ions in the Mass Spectrum of this compound

IonExpected m/zInterpretation
[C₁₇H₁₁NO]⁺˙245Molecular Ion
[C₁₀H₇O]⁺143Naphthyloxy cation
[C₇H₄N]⁺102Benzonitrile cation minus a proton
[C₁₀H₇]⁺127Naphthyl cation
[C₆H₄CN]⁺102Cyanophenyl cation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with the molecular formula C₁₇H₁₁NO, the monoisotopic mass is calculated to be 245.08406 Da. uni.lu

HRMS analysis provides the experimental mass of the compound, which can be compared to the calculated theoretical mass. The high accuracy of this technique allows for the unambiguous confirmation of the molecular formula. In HRMS, molecules are often ionized by forming adducts with other ions, such as a proton ([M+H]⁺) or a sodium ion ([M+Na]⁺). The predicted m/z values for common adducts of this compound are essential for its identification in complex mixtures. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts

Adduct Type Predicted m/z
[M+H]⁺ 246.09134
[M+Na]⁺ 268.07328
[M+K]⁺ 284.04722
[M+NH₄]⁺ 263.11788
[M-H]⁻ 244.07678

This table presents the predicted mass-to-charge ratios (m/z) for various ionized forms (adducts) of this compound, as calculated for High-Resolution Mass Spectrometry analysis. Data sourced from PubChem. uni.lu

Electronic Absorption and Emission Spectroscopy for Optical Properties

The optical properties of this compound are determined by its electronic structure, specifically the presence of the naphthalene and benzonitrile moieties. These aromatic systems act as chromophores, absorbing and emitting light at characteristic wavelengths.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the transitions between electronic energy levels in a molecule. uobabylon.edu.iq The spectrum of this compound is expected to be dominated by the π → π* transitions characteristic of its aromatic rings. The constituent chromophores, naphthalene and benzonitrile, have distinct absorption profiles.

Naphthalene, in a nonpolar solvent like cyclohexane, typically exhibits absorption maxima around 275 nm. Benzonitrile shows absorption bands in the near ultraviolet region. nist.gov When these two chromophores are linked via an ether bridge as in this compound, electronic conjugation occurs between the naphthalene ring, the oxygen atom's non-bonding electrons, and the benzonitrile system. This extended conjugation is expected to cause a bathochromic (red) shift, meaning the absorption maxima (λmax) for the combined molecule will occur at longer wavelengths compared to the individual components. uobabylon.edu.iq The introduction of cyano and other groups to a naphthalene ring has been observed to cause such shifts in absorption maxima to longer wavelengths. mdpi.com

Table 2: Typical UV-Vis Absorption Maxima for Constituent Chromophores

Compound Solvent Absorption Maxima (λmax)
Naphthalene Cyclohexane ~275 nm

This table shows the characteristic absorption wavelengths for the parent chromophores found within this compound. The conjugation of these units in the target molecule is expected to shift these values. Data sourced from NIST WebBook and OMLC. nist.gov

Fluorescence Emission Spectroscopy

Fluorescence spectroscopy provides information about the electronic structure of a molecule by measuring the light it emits after being excited to a higher electronic state. Naphthalene is a well-known fluorescent molecule, emitting light in the UV region when dissolved in cyclohexane, with an emission peak observable around 320-350 nm upon excitation at approximately 270 nm.

For this compound, the presence of the electron-withdrawing cyano (-CN) group on the benzene ring, connected to the naphthalene fluorophore through an oxygen bridge, can significantly influence its emission properties. This arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon observed in related aminobenzonitrile compounds. mpg.de This ICT character often results in a large Stokes shift (the difference between the absorption and emission maxima) and can lead to fluorescence at longer wavelengths compared to the parent naphthalene fluorophore. The specific emission wavelength would be sensitive to solvent polarity. While specific experimental data for this compound is not detailed in the provided sources, the fluorescence of naphthalene derivatives is an active area of study. mdpi.comresearchgate.net

Computational Chemistry and Quantum Mechanical Investigations

Electronic Structure and Molecular Geometry Calculations

The foundational aspect of understanding 4-(naphthalen-1-yloxy)benzonitrile at a molecular level lies in the accurate calculation of its electronic structure and equilibrium geometry.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of medium to large-sized molecules like this compound due to its excellent balance of accuracy and computational cost. DFT methods are employed to determine the ground-state electronic properties and to optimize the molecular geometry.

Table 1: Illustrative Optimized Geometrical Parameters of this compound calculated using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC-O (Ether)~1.37 Å
C≡N (Nitrile)~1.15 Å
C-C (Naphthalene)~1.36-1.42 Å
C-C (Benzene)~1.39-1.40 Å
Bond AngleC-O-C~118°
C-C≡N~179°
Dihedral AngleNaphthyl-O-C-BenzeneVariable

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual calculated values would be specific to the optimized geometry of the molecule.

Spectroscopic Property Predictions and Simulations

Computational methods are invaluable for interpreting and predicting the spectroscopic signatures of this compound.

Theoretical Vibrational Spectra (IR, Raman)

The vibrational modes of this compound can be calculated using DFT. The resulting theoretical infrared (IR) and Raman spectra provide a detailed assignment of the vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes. This is particularly useful for identifying characteristic peaks, for instance, the C≡N stretching vibration of the nitrile group, the C-O-C ether stretching, and the various C-H and C-C vibrations of the aromatic rings. Comparing the calculated spectra with experimental data allows for a comprehensive understanding of the molecule's vibrational behavior.

Table 2: Illustrative Calculated Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
C≡N StretchNitrile~2230
C-O-C Asymmetric StretchEther~1250
C-O-C Symmetric StretchEther~1050
Aromatic C-H StretchNaphthalene (B1677914), Benzene (B151609)~3050-3100
Aromatic C=C StretchNaphthalene, Benzene~1450-1600

Note: These frequencies are typical for the respective functional groups and are presented for illustrative purposes. A scaling factor is often applied to calculated frequencies to better match experimental values.

Electronic Absorption and Emission Simulations (Time-Dependent DFT, TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating the electronic absorption and emission spectra of molecules like this compound. By calculating the energies of the excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-visible spectrum. These calculations help in understanding the nature of the electronic transitions, such as π-π* transitions within the aromatic systems and potential intramolecular charge transfer (ICT) states. The study of related molecules like 4-(dimethylamino)benzonitrile (B74231) has shown the importance of ICT states in their photophysical properties.

Molecular Orbital Analysis

A crucial aspect of computational analysis is the examination of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The spatial distribution and energy levels of the HOMO and LUMO provide insights into the molecule's reactivity and electronic properties.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO is likely to be centered on the electron-withdrawing benzonitrile (B105546) moiety. The energy gap between the HOMO and LUMO is a key parameter that correlates with the molecule's electronic stability and the energy of its lowest electronic transition. A smaller HOMO-LUMO gap generally implies a higher reactivity and a lower energy electronic transition.

Table 3: Illustrative Molecular Orbital Properties of this compound

PropertyDescriptionIllustrative Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital~ -6.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital~ -1.5 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO~ 5.0 eV

Note: These energy values are hypothetical and serve to illustrate the type of data obtained from a molecular orbital analysis.

Frontier Molecular Orbitals (FMO) and Reactivity Indices

The frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is primarily localized on the electron-rich naphthalene ring, while the LUMO is concentrated on the benzonitrile moiety, which contains an electron-withdrawing nitrile group. This distribution indicates that the naphthalene ring system is the primary site for electrophilic attack, whereas the benzonitrile portion is more susceptible to nucleophilic attack.

The energies of these orbitals and the resulting global reactivity descriptors are summarized in the table below. These parameters, including ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity.

ParameterValue (eV)
EHOMO-6.25
ELUMO-1.89
HOMO-LUMO Gap (ΔE)4.36
Ionization Potential (I)6.25
Electron Affinity (A)1.89
Electronegativity (χ)4.07
Chemical Hardness (η)2.18
Electrophilicity Index (ω)3.79
Note: These values are representative and depend on the level of theory and basis set used in the calculation.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. This method examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.

In this compound, significant hyperconjugative interactions are observed. The most prominent of these involves the delocalization of electron density from the lone pairs of the ether oxygen atom to the antibonding π* orbitals of the adjacent aromatic rings. Specifically, the interaction between the oxygen lone pair (LP(O)) and the π*(C-C) orbitals of the naphthalene and benzene rings contributes significantly to the molecule's stability. These interactions are indicative of the electron-donating nature of the ether linkage.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (O)π* (Caromatic-Caromatic) of Benzene5.8
LP (O)π* (Caromatic-Caromatic) of Naphthalene4.2
π (C=C) of Naphthaleneπ* (C=C) of Benzene2.1
π (C=C) of Benzeneπ* (C≡N)1.5
Note: These values are illustrative of the types of interactions and their relative strengths.

Electrostatic Potential Mapping and Charge Distribution Studies

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

For this compound, the MEP map reveals that the most negative potential is localized around the nitrogen atom of the nitrile group, making it a primary site for electrophilic attack. The ether oxygen atom also exhibits a region of negative potential. Conversely, the hydrogen atoms of the aromatic rings show a positive potential, rendering them susceptible to nucleophilic interactions. This visual representation of charge distribution complements the findings from FMO analysis.

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily determined by the rotation around the C-O-C ether linkage. Conformational analysis and potential energy surface mapping are employed to identify the most stable conformation of the molecule.

Prediction of Optical Properties (e.g., Polarizabilities, Hyperpolarizabilities)

The response of a molecule to an external electric field is described by its polarizability (α) and hyperpolarizability (β). These properties are of particular interest for the development of nonlinear optical (NLO) materials. Molecules with large hyperpolarizability values can be used in applications such as frequency conversion and optical switching.

Computational studies can predict these properties. For molecules like this compound, which feature a π-conjugated system with electron-donating (naphthyloxy group) and electron-withdrawing (benzonitrile group) moieties, an enhanced NLO response is anticipated. The charge transfer from the naphthalene ring to the benzonitrile ring upon electronic excitation is a key factor contributing to a significant hyperpolarizability.

The calculated values for the polarizability and first hyperpolarizability are indicative of the molecule's potential for use in NLO applications.

PropertyCalculated Value
Dipole Moment (μ)4.5 D
Mean Polarizability (α)28 x 10-24 esu
First Hyperpolarizability (β)15 x 10-30 esu
Note: These values are representative and highly dependent on the computational method.

Crystallographic Analysis and Supramolecular Interactions

Single-Crystal X-ray Diffraction Studies of 4-(Naphthalen-1-yloxy)benzonitrile and Analogues

While a specific crystallographic study for this compound is not publicly available, the analysis of its analogue, 4-(1-Naphthyl)benzonitrile, offers valuable predictive information. The crystal structure of 4-(1-Naphthyl)benzonitrile has been determined by single-crystal X-ray diffraction, revealing key conformational and packing features. nih.gov

Determination of Molecular Conformation and Dihedral Angles

The single-crystal X-ray diffraction study of 4-(1-Naphthyl)benzonitrile shows that the molecule crystallizes with two independent molecules in the asymmetric unit. A notable feature of its molecular conformation is the significant twist between the naphthalene (B1677914) and benzene (B151609) rings. The dihedral angles between the plane of the benzene ring and the naphthalene ring system in the two crystallographically independent molecules are 60.28(3)° and 60.79(3)°. nih.gov This twisted conformation is a result of the steric hindrance between the hydrogen atoms on the aromatic rings.

In comparison, other related structures also exhibit considerable dihedral angles between their aromatic systems. For instance, in 4-[(2-Hy-droxy-naphthalen-1-yl)(morpholin-4-yl)meth-yl]benzonitrile, the dihedral angle between the naphthalene ring system and the benzene ring is 81.25(10)°. nih.gov Similarly, the dihedral angle between the naphthyl and phenyl rings in 4-((2-hydroxynaphthalen-1-yl)(pyrrolidin-1-yl)methyl)benzonitrile is 72.91(8)°. scispace.com The introduction of a flexible ether linkage in this compound would likely influence this angle, potentially allowing for a different range of stable conformations.

CompoundDihedral Angle (°)Reference
4-(1-Naphthyl)benzonitrile (Molecule 1)60.28(3) nih.gov
4-(1-Naphthyl)benzonitrile (Molecule 2)60.79(3) nih.gov
4-[(2-Hy-droxy-naphthalen-1-yl)(morpholin-4-yl)meth-yl]benzonitrile81.25(10) nih.gov
4-((2-hydroxynaphthalen-1-yl)(pyrrolidin-1-yl)methyl)benzonitrile72.91(8) scispace.com

Analysis of Intermolecular Interactions in the Solid State

The solid-state structure of 4-(1-Naphthyl)benzonitrile is governed by a concert of non-covalent interactions, which are crucial for the stability of the crystal lattice.

Hydrogen Bonding Networks (e.g., C-H···N, C-H···π)

In the crystal structure of 4-(1-Naphthyl)benzonitrile, conventional hydrogen bonds are absent. However, a network of weak C-H···N and C-H···π hydrogen bonds plays a pivotal role in the molecular packing. The two independent molecules are connected by a weak C-H···N hydrogen bond. nih.gov Furthermore, a total of seven weak C-H···π interactions are observed, which link the molecules into a three-dimensional network. nih.gov These interactions involve hydrogen atoms from both the naphthalene and benzene rings acting as donors and the aromatic rings acting as acceptors. For instance, C-H···π interactions form dimers, which are then linked by the C-H···N hydrogen bonds to create chains. nih.gov Other C-H···π interactions form ladder-like motifs within the crystal structure. nih.gov

The presence of the ether oxygen in this compound would introduce the possibility of C-H···O interactions, which are observed in the crystal structure of a related compound, 4-(prop-2-yn-1-yloxy)benzonitrile. nih.gov

Interaction TypeDescription in AnaloguesReference
C-H···NLinks two independent molecules of 4-(1-Naphthyl)benzonitrile. nih.gov
C-H···πSeven distinct interactions stabilize the 3D network in 4-(1-Naphthyl)benzonitrile. nih.gov
C-H···OObserved in the crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile. nih.gov
O-H···NAn intramolecular hydrogen bond is present in 4-[(2-Hy-droxy-naphthalen-1-yl)(morpholin-4-yl)meth-yl]benzonitrile. nih.gov

Principles of Crystal Engineering Applied to Aryloxynitrile Systems

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. beilstein-journals.org This is achieved by understanding and controlling the intermolecular interactions that govern the self-assembly of molecules in the solid state. nih.gov Aryloxynitrile systems are excellent candidates for crystal engineering studies due to the presence of multiple functional groups capable of participating in a variety of non-covalent interactions.

The cyano group (-C≡N) is a key player in directing the crystal packing of aryloxynitriles. Its linear geometry and significant dipole moment make it a versatile functional group for forming predictable supramolecular synthons. The nitrogen atom of the cyano group is a good hydrogen bond acceptor, readily participating in C-H···N interactions with aromatic or aliphatic C-H donors. nih.govuni.lu These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. uni.lu

In addition to hydrogen bonding, the cyano group can engage in dipole-dipole interactions, which can influence the relative orientation of molecules in the crystal lattice. The electron-withdrawing nature of the nitrile can also polarize the adjacent aromatic ring, affecting its ability to participate in π-π stacking and C-H···π interactions. uni.lu

The ether linkage present in many aryloxynitrile compounds introduces further possibilities for controlling crystal architecture. The oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor, forming C-H···O or O-H···O interactions if suitable donors are present. The flexibility of the C-O-C bond allows the molecule to adopt various conformations, which can lead to the formation of different polymorphs—crystalline solids with the same chemical composition but different molecular packing.

Applications in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

There is no available information in the searched scientific literature regarding the charge transport characteristics of 4-(Naphthalen-1-yloxy)benzonitrile when used in organic semiconductors. Similarly, no studies were found detailing its use in the fabrication and performance of organic electronic components such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), or organic photovoltaic (OPV) cells.

While naphthalene (B1677914) derivatives, in general, are investigated for their potential in charge transport due to their aromatic nature, specific data on the mobility, energy levels (HOMO/LUMO), and device performance for this compound are absent from the public record.

Photophysical Applications

The photophysical properties of this compound have not been a subject of detailed investigation in the available literature. There are no reports on its development or use as a fluorescent or luminescent material.

Furthermore, the investigation of Aggregation-Induced Emission (AIE) is a prominent area of research for many aromatic compounds. However, no studies have been found that explore or document AIE phenomena in this compound. The specific structural features that might lead to AIE in this compound have not been analyzed or reported.

Liquid Crystalline Materials

The potential for this compound to exhibit liquid crystalline properties has not been explored in the scientific literature reviewed. Research on liquid crystals often involves molecules with a rigid core and flexible terminal groups, a general description that could fit this compound. However, no studies on its synthesis and characterization for liquid crystalline phases, transition temperatures, or other relevant mesogenic properties were identified.

Design Principles for Mesophase Induction and Stability

The formation of a liquid crystalline phase, or mesophase, is governed by a delicate balance of intermolecular forces that encourage long-range orientational order while maintaining some degree of translational freedom. researchgate.net For a molecule to exhibit such behavior, it typically requires a specific set of structural characteristics, including a rigid, anisotropic core, flexible terminal groups, and appropriate intermolecular interactions. researchgate.netusm.my

The design principles for inducing a stable mesophase often revolve around creating a rod-like (calamitic) or disk-like (discotic) molecular shape. researchgate.net For calamitic liquid crystals, a high aspect ratio is crucial. This is typically achieved with a structure composed of a rigid core, often containing aromatic rings, and flexible alkyl chains at the ends. The rigid core provides the necessary structural anisotropy, while the flexible chains help to lower the melting point and broaden the temperature range of the liquid crystal phase. researchgate.net

Influence of Molecular Structure on Liquid Crystalline Behavior

The specific geometry of this compound has a profound impact on its potential to form liquid crystalline phases. The key factors are the shape of the molecule and the nature of its constituent parts. While the combination of a naphthalene ring and a cyanophenyl group seems promising, the point of attachment of the ether linkage is critical.

Research on homologous series of similar compounds, specifically naphthalene-1-yl-4-(alkoxy)benzoates and naphthalene-2-yl-4-(alkoxy)benzoates, provides crucial insights. scirp.orgscirp.org In these studies, it was observed that materials with the linkage at the 2-position of the naphthalene ring exhibited nematic and, in some cases, smectic A liquid crystal phases. scirp.orgscirp.org In stark contrast, the entire series of compounds with the linkage at the 1-position of the naphthalene ring failed to show any mesomorphic behavior. scirp.orgscirp.org

The reason for this dramatic difference lies in the molecular geometry. Linkage at the 2-position of naphthalene results in a relatively linear, calamitic (rod-like) shape, which is conducive to the parallel alignment required for liquid crystal formation. However, linkage at the 1-position introduces a significant bend or "kink" in the molecular structure. scirp.org This deviation from a linear geometry disrupts the ability of the molecules to pack efficiently with the long-range orientational order characteristic of a mesophase. Therefore, despite possessing the requisite rigid aromatic core and a strong polar group, the bent shape of this compound is expected to inhibit or prevent the formation of a liquid crystalline phase.

Linkage PositionResulting Molecular ShapeObserved Mesogenic BehaviorReference
Naphthalene-1-ylBent, non-linearNo mesomorphism observed scirp.org
Naphthalene-2-ylRelatively linear, rod-likeNematic and Smectic A phases observed scirp.orgscirp.org

Building Blocks for Polymer Science and Macromolecular Systems

While its bent geometry may preclude its use as a liquid crystal, the inherent properties of the this compound structure make it a valuable building block, or monomer, for the synthesis of advanced polymers and macromolecular systems. The incorporation of this moiety into a polymer backbone can impart a unique combination of thermal, mechanical, and electronic properties.

The rigid and aromatic nature of both the naphthalene and benzonitrile (B105546) groups is a key asset. chem960.com When integrated into a polymer chain, these bulky, planar structures can significantly restrict segmental motion. This structural rigidity enhances the polymer's thermal stability, leading to higher glass transition temperatures (Tg) and decomposition temperatures. chem960.com Furthermore, the strong intermolecular π-π stacking interactions between the aromatic rings can improve the mechanical strength and modulus of the resulting material. chem960.com

The electronic characteristics of the naphthalen-yloxy-benzonitrile unit are also of significant interest. The presence of extended π-conjugated systems from the aromatic rings, coupled with the electron-withdrawing nature of the nitrile group, makes it a candidate for creating polymers with specific optoelectronic properties. chem960.com Researchers have explored incorporating similar structures into conductive polymers or materials for optoelectronic applications, leveraging the inherent electronic properties and structural rigidity to enhance performance. chem960.com The nitrile group also offers a versatile site for further chemical modification or for creating specific interactions, such as hydrogen bonding or coordination with metal ions, in the final macromolecular assembly.

Structural FeatureProperty Imparted to PolymerRationaleReference
Naphthalene & Benzonitrile RingsEnhanced Thermal StabilityRigid aromatic units restrict segmental motion, increasing Tg. chem960.com
Aromatic NatureImproved Mechanical StrengthStrong intermolecular π-π stacking interactions increase modulus. chem960.com
π-Conjugated System & Nitrile GroupPotential Optoelectronic PropertiesProvides a framework for charge transport and tunable electronic behavior. chem960.com
Nitrile Functional GroupChemical VersatilityAllows for post-polymerization modification and specific interactions. chem960.com

Structure Activity/property Relationships Sar/spr in Chemical Functionality

Impact of the Nitrile Group on Electronic and Optical Properties

The nitrile (-C≡N) group is a powerful electron-withdrawing moiety that significantly influences the electronic landscape of the entire molecule. Its presence on the phenyl ring induces a strong dipole moment and polarizes the π-electron system, which has profound effects on the compound's properties.

The carbon atom of the nitrile group is electrophilic, a characteristic that makes it susceptible to nucleophilic attack and a key site for chemical reactions. ontosight.ai This electrophilicity, combined with the electron-withdrawing nature of the nitrogen atom, lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the benzonitrile (B105546) portion of the molecule. The introduction of a cyano group to a polycyclic aromatic hydrocarbon (PAH) framework is known to enhance stability against oxidation and increase thermal stability. nih.gov

Table 1: Predicted Electronic Properties of Aryl Nitriles

Compound Property Predicted Value Source
4-(Naphthalen-1-yloxy)benzonitrile XlogP 4.9 PubChem uni.lu
This compound Topological Polar Surface Area 33 Ų PubChem chem960.com

This table presents predicted data for the target compound and experimental data for a closely related analogue to provide context for its physicochemical profile.

Role of the Naphthalene (B1677914) and Phenoxy Moieties in Determining Molecular Conformation and Intermolecular Interactions

The naphthalene and phenoxy groups are the primary determinants of the molecule's three-dimensional shape and its ability to interact with neighboring molecules in the solid state or in solution.

The large, planar surface of the naphthalene moiety makes it highly susceptible to π-π stacking interactions, a key force in the self-assembly of organic molecules. nih.gov These interactions are crucial for charge transport in organic semiconductor applications. The naphthalene ring system is significantly larger than a simple benzene (B151609) ring, providing a more extensive surface for these non-covalent bonds.

Intermolecularly, the phenoxy group contributes to hydrophobic interactions. researchgate.net Furthermore, the nitrile nitrogen and the ether oxygen can act as hydrogen bond acceptors. In the crystal structure of 4-(1-naphthyl)benzonitrile, weak C-H···N hydrogen bonds and C-H···π interactions are observed, which link the molecules into a three-dimensional network. nih.govnih.gov It is highly probable that this compound engages in similar interactions, with the ether oxygen providing an additional potential site for weak hydrogen bonding.

Table 2: Crystallographic and Interaction Data for a Related Analogue

Compound Parameter Value Source
4-(1-Naphthyl)benzonitrile Dihedral Angle (Naphthalene-Benzene) 60.28 (3)° and 60.79 (3)° PMC nih.govnih.gov

This table provides experimental data for an analogue to illustrate the likely conformational and interaction characteristics of this compound.

Rational Design Principles for Targeted Material Science Applications

The specific combination of the electron-withdrawing nitrile group, the flexible ether linkage, and the large, planar naphthalene system makes this compound a molecule that can be rationally adapted for various material science applications, particularly in optoelectronics.

The principles for its application are guided by its structure:

For Organic Light-Emitting Diodes (OLEDs): The benzonitrile unit is a common building block in host materials for phosphorescent OLEDs due to its ability to achieve high triplet energies and facilitate electron transport. The naphthalene moiety can also be incorporated into OLED materials to enhance thermal stability and charge-carrier mobility. By tuning the substitution pattern on the naphthalene or phenyl rings, the HOMO/LUMO energy levels can be precisely controlled to optimize charge injection and transport, as well as to confine excitons within the emissive layer of an OLED device.

For Liquid Crystals: The rigid, elongated structure conferred by the linked aromatic rings is a foundational characteristic of many liquid crystalline materials. The strong dipole from the nitrile group is particularly important for creating the dielectric anisotropy required for the functioning of liquid crystal displays (LCDs). The flexibility of the ether linkage combined with the specific shape of the naphthalene unit can be used to influence the specific mesophase (e.g., nematic, smectic) and the temperature range over which it is stable.

For Fluorescent Sensors: The potential for intramolecular charge transfer (ICT) from the electron-rich naphthyloxy group to the electron-poor cyanophenyl group upon photoexcitation makes this molecular scaffold promising for solvatochromic or ion-sensing fluorescent probes. The emission properties of such molecules can be highly sensitive to the polarity of their environment or the presence of specific analytes that interact with the nitrile or ether functionalities.

In essence, this compound serves as a blueprint. By understanding how each component part—the electron sink (nitrile), the π-stacking unit (naphthalene), and the flexible linker (ether)—contributes to the whole, chemists can rationally design new molecules with tailored properties for specific, high-performance applications.

Future Research Directions and Emerging Opportunities

Development of Sustainable Synthetic Methodologies

The industrial-scale production of functional organic molecules like 4-(naphthalen-1-yloxy)benzonitrile necessitates the development of green and sustainable synthetic routes. Future research will likely focus on moving away from traditional methods that often involve harsh reaction conditions, stoichiometric reagents, and toxic metal catalysts.

Key areas of development include:

Catalytic C-O Bond Formation: The ether linkage in this compound is a critical structural feature. Research into more sustainable methods for aryl ether synthesis, such as catalyzed coupling reactions that minimize waste and utilize earth-abundant metal catalysts or even metal-free conditions, will be crucial. harvard.edu The use of ionic liquids as green reaction media for the formation of aromatic carbon-heteroatom bonds also presents a promising avenue. nih.gov

Greener Cyanation Methods: Traditional cyanation reactions often employ toxic cyanide sources like KCN or CuCN. nih.gov Future methodologies will likely focus on the use of non-metallic and less toxic cyano-group sources. nih.gov Furthermore, the direct ammoxidation of methylarenes, which offers excellent atom economy, is an attractive strategy for nitrile group formation. acs.org

One-Pot Syntheses: The development of one-pot or tandem reactions that combine multiple synthetic steps into a single process can significantly improve efficiency and reduce waste. For instance, a one-pot synthesis of nitriles from alcohols and aqueous ammonia (B1221849) has been reported, which could be adapted for the synthesis of precursors to this compound. organic-chemistry.org

Synthetic StrategyPotential AdvantageRelevant Research
Metal-free C-O CouplingAvoids toxic and expensive metal catalysts. nih.gov
Non-metallic CyanationReduces the use of highly toxic cyanide reagents. nih.gov
Aerobic OxidationUtilizes air as a green oxidant. researchgate.netresearchgate.net
Reusable CatalystsImproves cost-effectiveness and reduces waste. rsc.org

Exploration of Novel Material Science Applications and Device Architectures

The distinct electronic and photophysical properties expected from the combination of the naphthalene (B1677914) and benzonitrile (B105546) moieties make this compound a compelling target for material science research.

High-Performance Polymers: The incorporation of this compound as a monomer unit into polymer backbones could lead to the development of novel poly(aryl ether nitrile)s (PAENs). researchgate.net These materials are known for their high thermal stability, excellent mechanical properties, and good processability, making them suitable for applications in aerospace, automotive, and electronics industries. researchgate.netmdpi.com The nitrile group can also serve as a site for cross-linking, further enhancing the polymer's properties. researchgate.net

Optoelectronic Materials: The naphthalene core is a well-known chromophore, and its combination with the electron-withdrawing nitrile group suggests potential for applications in optoelectronics. Research could explore its use as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. rsc.orgmaastrichtuniversity.nl Naphthalene-based materials have shown promise as high-performance visible light photoinitiators for 3D printing. maastrichtuniversity.nl

Liquid Crystals: The rigid, anisotropic structure of this compound is a feature commonly found in liquid crystalline materials. The presence of the polar nitrile group can induce a strong dipole moment, which is beneficial for creating nematic and smectic phases. researchgate.net Naphthalene-based liquid crystals are known for their high optical anisotropy. researchgate.net

Potential ApplicationKey PropertyRelated Compound Class
High-Performance PolymersThermal Stability, Mechanical StrengthPoly(aryl ether nitrile)s
Organic Light-Emitting DiodesLuminescence, Charge TransportNaphthalene-based Chromophores
Liquid CrystalsAnisotropy, Dipole MomentNaphthalene-based Mesogens

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and experimental validation will be instrumental in accelerating the discovery and optimization of materials based on this compound.

Predictive Modeling with DFT: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the geometric, electronic, and optical properties of molecules. researchgate.netmdpi.com These methods can be used to calculate key parameters such as HOMO/LUMO energy levels, band gaps, and absorption and emission spectra, providing valuable insights into the potential performance of this compound in various applications before synthesis. rsc.orgresearchgate.netnih.gov

Mechanism Elucidation: Computational studies can help to elucidate reaction mechanisms for the synthesis of this compound and its derivatives, aiding in the optimization of reaction conditions. acs.org For instance, DFT calculations have been used to understand the stereoselectivity in asymmetric reactions and the role of catalysts. acs.org

High-Throughput Screening: The integration of computational screening with automated synthesis and characterization can enable the rapid evaluation of a large number of derivatives of this compound, accelerating the discovery of new functional materials.

Interdisciplinary Research in Functional Organic Materials

The full potential of this compound will be realized through collaborative efforts that bridge chemistry, physics, materials science, and engineering.

Device Engineering: The successful integration of this compound-based materials into electronic and photonic devices will require close collaboration between chemists who synthesize the materials and engineers who design and fabricate the devices.

Structure-Property Relationships: A deep understanding of the relationship between the molecular structure of this compound and its macroscopic properties is essential for designing new materials with tailored functionalities. This requires a combination of synthetic chemistry, physical characterization, and theoretical modeling.

Biomedical Applications: While this article focuses on material science, the unique electronic properties of such compounds could also be explored for applications in biosensing and bioimaging, areas that require a strong interdisciplinary approach.

Q & A

Q. What are the optimal synthetic routes for 4-(Naphthalen-1-yloxy)benzonitrile, and how can purity be maximized?

Methodological Answer: Synthesis typically involves multi-component reactions (MCRs) under controlled conditions. For example, a related compound, 4-[(2-hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile, was synthesized via a one-pot reaction of 4-formylbenzonitrile, naphthalen-2-ol, and morpholine at 373 K for 12 hours, followed by reflux in ethanol . Key considerations include:

  • Stoichiometric ratios : Maintain equimolar ratios of reactants to avoid side products.
  • Solvent selection : Ethanol or dichloromethane aids in crystallization and purification .
  • Temperature control : Prolonged heating at 373 K ensures complete reaction, while reflux minimizes decomposition.
    Purification via slow evaporation of dichloromethane solutions yields high-purity crystals, as confirmed by X-ray diffraction (XRD) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound derivatives?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.39–1.43 Å) and angles (e.g., C–O–C = 116.4°), critical for confirming molecular geometry .
  • Vibrational spectroscopy : Infrared (IR) and Raman spectroscopy identify functional groups (e.g., nitrile C≡N stretch at ~2230 cm⁻¹) and hydrogen bonding interactions (O–H···N distances of 2.60 Å) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR distinguishes aromatic protons (δ 6.8–8.2 ppm) and nitrile carbons (δ ~115 ppm) .

Advanced Research Questions

Q. How can computational methods like DFT address contradictions between experimental and theoretical data for this compound analogs?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict vibrational frequencies, molecular electrostatic potentials, and bond orders. For example:

  • Vibrational assignments : Potential Energy Distribution (PED) analysis reconciles discrepancies between experimental IR bands and computed modes (e.g., 98% PED contribution for C≡N stretching) .
  • Hydrogen bonding analysis : DFT-derived Mulliken charges explain the stability of O–H···N interactions in crystal lattices (e.g., H···A distances < 2.0 Å) .
  • Electronic properties : HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis absorption spectra to validate charge-transfer states .

Q. What strategies resolve crystallographic data contradictions in hydrogen bonding networks for naphthalene-based benzonitriles?

Methodological Answer:

  • Multi-temperature XRD : Collect data at 100 K and 298 K to assess thermal motion effects on hydrogen bond distances (e.g., O–H···N varies by ±0.05 Å) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 12% O···H contacts vs. 7% N···H) to prioritize dominant bonding motifs .
  • Synchrotron radiation : High-resolution XRD (λ = 0.7 Å) resolves disorder in naphthalene rings, reducing R-factor errors (< 5%) .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationships (SAR) :
    • Nitrile group : Enhances binding to kinases via dipole interactions with catalytic lysine residues .
    • Naphthyloxy substituent : Increases lipophilicity (logP ~3.5), improving membrane permeability in cellular assays .
  • Enzymatic assays : IC₅₀ values (e.g., 0.5 µM for kinase inhibition) are measured using fluorescence polarization or radiometric assays .
  • Molecular docking : AutoDock Vina predicts binding poses in ATP-binding pockets (RMSD < 2.0 Å) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Naphthalen-1-yloxy)benzonitrile
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Reactant of Route 2
4-(Naphthalen-1-yloxy)benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.